molecular formula C14H17FN2O3 B1468191 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione CAS No. 1353496-81-7

1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione

Cat. No. B1468191
M. Wt: 280.29 g/mol
InChI Key: MBJPJINVEVCMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione, also known as FMDP, is an organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in several biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of FMDP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, cell signaling, and drug-target interactions. It has also been used to study the effects of drugs on cellular processes. Additionally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been used in the development of new drugs and drug delivery systems.

Mechanism Of Action

1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to act as an inhibitor of several enzymes, including phosphatases, proteases, and kinases. It has also been shown to interact with proteins, modulate cell signaling pathways, and bind to drug targets.

Biochemical And Physiological Effects

1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, modulate cell signaling pathways, and alter protein-protein interactions. Additionally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to bind to drug targets, modulate the expression of genes, and alter the activity of several proteins.

Advantages And Limitations For Lab Experiments

The use of 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione in laboratory experiments has several advantages. It is a small molecule, so it can be easily synthesized and used in various experiments. Additionally, it is a relatively inexpensive compound, making it an attractive option for experiments. However, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has some limitations. It is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it can be toxic in high concentrations, so it must be handled with care.

Future Directions

There are several potential future directions for the use of 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the effects of drugs on cellular processes. Additionally, it could be used to study the structure and function of enzymes and proteins, as well as to study the effects of environmental toxins on cellular processes. Finally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione could be used to study the effects of genetic mutations on cellular processes.

properties

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]-6-(1-hydroxyethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-8-3-4-10(5-11(8)15)7-17-12(19)6-16-14(20)13(17)9(2)18/h3-5,9,13,18H,6-7H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJPJINVEVCMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(C(=O)NCC2=O)C(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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